

An In-depth Technical Guide to the Spectroscopic Data of Isovaleronitrile

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Compound of Interest

Compound Name: Isovaleronitrile

Cat. No.: B1219994

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Introduction

Isovaleronitrile, systematically named 3-methylbutanenitrile, is an aliphatic nitrile with the chemical formula C_5H_9N .^{[1][2]} It is a colorless to pale yellow liquid and serves as a valuable building block in organic synthesis and is recognized as a plant metabolite.^[1] Accurate structural elucidation and purity assessment of **isovaleronitrile** are paramount in research and development, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable. This guide provides a comprehensive overview of the spectroscopic data of **isovaleronitrile**, along with detailed experimental protocols for data acquisition, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure

The structure of **isovaleronitrile** consists of a branched alkyl group attached to a cyano functional group.

- IUPAC Name: 3-methylbutanenitrile^[2]
- Molecular Formula: C_5H_9N ^{[1][2]}
- Molecular Weight: 83.13 g/mol ^{[1][2]}
- SMILES: CC(C)CC#N^{[1][3][4]}

- InChI Key: QHDRKFYEGYYIIK-UHFFFAOYSA-N[1][4][5]

Spectroscopic Data

The following sections present the key spectroscopic data for **isovaleronitrile** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **isovaleronitrile** is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.0-1.2	Doublet	6H	-CH(CH ₃) ₂
~2.0-2.2	Multiplet	1H	-CH(CH ₃) ₂
~2.4-2.6	Doublet	2H	-CH ₂ CN

Data sourced from Smolecule[1]

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments.

Chemical Shift (δ) ppm	Assignment
~22-25	-CH(CH ₃) ₂
Not specified	-CH(CH ₃) ₂
Not specified	-CH ₂ CN
~119-120	-C \equiv N

Data sourced from Smolecule[1] and Oregon State University[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **isovaleronitrile** is dominated by the characteristic stretching vibration of the nitrile group.

Wavenumber (cm ⁻¹)	Description of Vibration
2850-3000	C-H stretching (from alkyl groups)[1]
2240-2260	C \equiv N stretching (sharp, intense peak)[1]
1350-1480	C-H bending (from methyl and methylene groups)[1]

Data sourced from Smolecule[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI-MS) Data

m/z	Relative Intensity (%)	Putative Fragment Assignment
83	Low	[M] ⁺ (Molecular Ion)
68	6.9	[M - CH ₃] ⁺
55	4.7	[C ₄ H ₇] ⁺
43	100.0	[C ₃ H ₇] ⁺ (Isopropyl cation, base peak)
41	50.4	[C ₃ H ₅] ⁺ (Allyl cation)
39	11.9	[C ₃ H ₃] ⁺
27	16.0	[C ₂ H ₃] ⁺

Data sourced from ChemicalBook[7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Dissolve 5-25 mg of **isovaleronitrile** for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[8]
 - The choice of solvent is crucial as its residual signal should not overlap with the analyte's resonances.[9]
 - Ensure the sample is thoroughly mixed to achieve a homogeneous solution.[8]
 - The height of the solution in the NMR tube should be between 4.0 and 5.0 cm to ensure it is within the detection region of the NMR coil.[9]

- Instrument Setup and Data Acquisition:
 - Insert the sample into the NMR spectrometer and allow at least five minutes for the sample temperature to equilibrate.[\[10\]](#)
 - Tune and shim the sample to optimize the magnetic field homogeneity, which is critical for obtaining high-resolution spectra with sharp, symmetrical peaks.[\[10\]](#)
 - For ^1H NMR, acquire a standard single-pulse experiment. The use of ^{13}C decoupling is generally not required but can be used to remove satellite peaks if they interfere with accurate quantification.[\[10\]](#)
 - For ^{13}C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and improve the signal-to-noise ratio. Inverse-gated decoupling should be used for quantitative analysis to prevent the Nuclear Overhauser Effect (NOE) from altering signal intensities.[\[10\]](#)
 - Ensure a sufficient relaxation delay between pulses to allow for full relaxation of all nuclei, which is essential for accurate integration in quantitative NMR.[\[10\]](#)
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase correct the spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - As **isovaleronitrile** is a liquid, the simplest method is to prepare a neat sample.[\[11\]](#)

- Place one or two drops of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).[11]
- Gently press the plates together to form a thin liquid film. Ensure there are no air bubbles.
- Instrument Setup and Data Acquisition:
 - Place the salt plates in the sample holder of the FT-IR spectrometer.[12]
 - Acquire a background spectrum of the empty instrument to subtract any contributions from atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. [12]
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Label the significant peaks corresponding to the major functional groups.

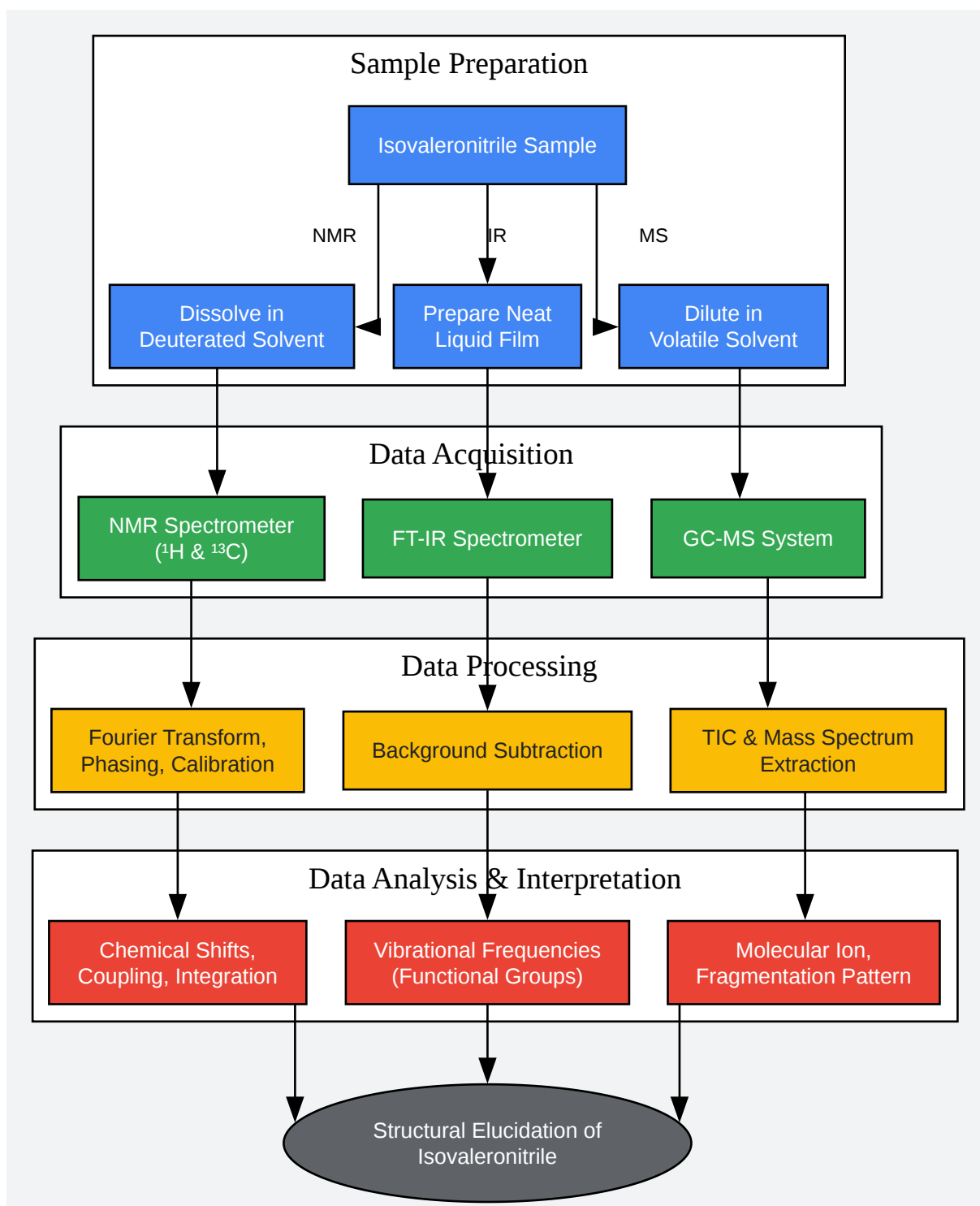
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **isovaleronitrile**. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a concentration of approximately 100 µg/mL is often suitable.[13] For Liquid Chromatography-Mass Spectrometry (LC-MS), a concentration of around 10 µg/mL is a good starting point.[13][14]
 - Use a volatile, high-purity solvent such as methanol, acetonitrile, or dichloromethane.[14]
 - Transfer the solution to a clean 2 mL sample vial with a screw cap and a soft septum.[13]
- Instrument Setup and Data Acquisition (GC-MS with Electron Ionization):

- Set the GC oven temperature program to ensure good separation of the analyte from any impurities.
- The injector temperature is typically set to around 250 °C to ensure rapid volatilization of the sample.
- The mass spectrometer is typically operated in Electron Ionization (EI) mode with an electron energy of 70 eV.
- The mass analyzer is set to scan over a relevant m/z range (e.g., 20-100 amu).
- Data Processing:
 - The resulting total ion chromatogram (TIC) will show a peak corresponding to **isovaleronitrile**.
 - The mass spectrum corresponding to this peak can be extracted and analyzed.
 - Identify the molecular ion peak and major fragment ions. The fragmentation pattern can be compared to library spectra for confirmation.

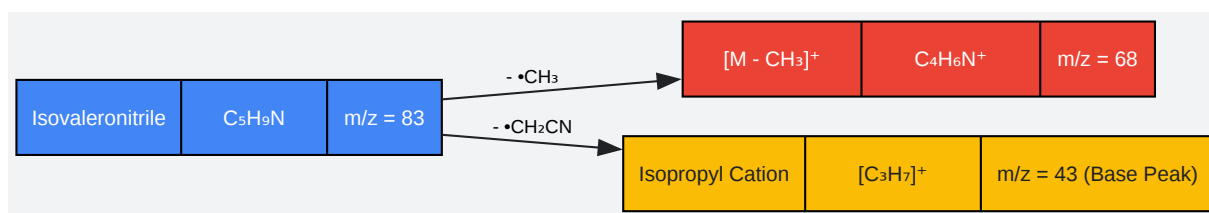
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of **isovaleronitrile**.



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Caption: Workflow for the spectroscopic analysis of **isovaleronitrile**.



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Caption: Putative EI-MS fragmentation pathway for **isovaleronitrile**.

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